molecular formula C15H24O2 B008939 Dehydrobaimuxinol CAS No. 105013-74-9

Dehydrobaimuxinol

Cat. No.: B008939
CAS No.: 105013-74-9
M. Wt: 236.35 g/mol
InChI Key: JDBYBUVTDVWOAW-UGFHNGPFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Procaine is synthesized through the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, procaine is produced by reacting 4-aminobenzoic acid with 2-diethylaminoethanol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the resulting ester is purified through recrystallization. The final product is obtained as a white crystalline powder, which is then formulated into various dosage forms for medical use .

Chemical Reactions Analysis

Types of Reactions: Procaine undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Procaine is similar to other local anesthetics such as benzocaine, tetracaine, and lidocaine. it has some unique properties:

Procaine’s uniqueness lies in its historical significance as one of the first synthetic local anesthetics and its continued use in specific medical applications despite the availability of more potent alternatives.

Properties

CAS No.

105013-74-9

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

[(1R,6S,9R)-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-2-yl]methanol

InChI

InChI=1S/C15H24O2/c1-13(2)11-6-8-14(3)7-4-5-12(10-16)15(14,9-11)17-13/h5,11,16H,4,6-10H2,1-3H3/t11-,14+,15+/m1/s1

InChI Key

JDBYBUVTDVWOAW-UGFHNGPFSA-N

Isomeric SMILES

C[C@@]12CCC=C([C@@]13C[C@@H](CC2)C(O3)(C)C)CO

SMILES

CC1(C2CCC3(CCC=C(C3(C2)O1)CO)C)C

Canonical SMILES

CC1(C2CCC3(CCC=C(C3(C2)O1)CO)C)C

Synonyms

Dehydrobaimuxinol

Origin of Product

United States

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